molecular formula C12H16BrFN2O2S B603564 1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine CAS No. 1331185-87-5

1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine

Katalognummer: B603564
CAS-Nummer: 1331185-87-5
Molekulargewicht: 351.24g/mol
InChI-Schlüssel: DEPKQOVBLYZUJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine (CAS 1331185-87-5) is a high-purity (95%) chemical building block of significant value in medicinal chemistry and drug discovery. Its molecular weight is 351.24 g/mol, with the formula C₁₂H₁₆BrFN₂O₂S . This compound is primarily utilized as a key synthetic intermediate in the design and construction of biologically active molecules . Its structure, featuring both a sulfonyl group and a piperazine ring, makes it a particularly valuable scaffold for developing potential pharmaceutical agents, especially those targeting the central nervous system . Researchers employ this compound in projects aimed at creating novel therapeutic candidates with potential antipsychotic or anxiolytic effects . The presence of the piperazine moiety is a common feature in many approved drugs, as it often helps optimize the pharmacokinetic properties of a molecule and serves as a versatile scaffold for positioning pharmacophoric groups . Furthermore, the structural features of this compound, including the reactive bromo and fluoro substituents on the phenyl ring, allow for extensive further chemical modifications. This enables medicinal chemists to explore structure-activity relationships and fine-tune the properties of lead compounds in various drug discovery programs . Recent research continues to highlight the importance of novel piperazine-based sulfonamides, investigating their application as neuroprotective and/or neurorestorative agents for neurological disorders . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Proper storage conditions of 2-8°C are recommended to maintain the stability and integrity of the product .

Eigenschaften

IUPAC Name

1-(4-bromo-2-fluorophenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2O2S/c1-2-15-5-7-16(8-6-15)19(17,18)12-4-3-10(13)9-11(12)14/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPKQOVBLYZUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Starting Materials

  • 4-Ethylpiperazine : A heterocyclic amine providing the amine backbone.

  • 4-Bromo-2-fluorobenzenesulfonyl chloride : The electrophilic sulfonylating agent, typically synthesized via chlorination of the corresponding sulfonic acid.

Reaction Mechanism

The reaction proceeds in two stages:

  • Nucleophilic Attack : The secondary amine of 4-ethylpiperazine attacks the sulfur atom of the sulfonyl chloride, displacing chloride.

  • Deprotonation : A base neutralizes the generated HCl, driving the reaction to completion.

Detailed Reaction Conditions

Solvent Systems

Common solvents include dichloromethane (DCM) and acetonitrile, chosen for their ability to dissolve both reactants and tolerate mild basic conditions. Acetonitrile is particularly favored for its high dielectric constant, which stabilizes ionic intermediates.

Base Selection

Potassium carbonate (K₂CO₃) is widely employed due to its moderate strength and solubility in polar aprotic solvents. In industrial settings, sodium hydroxide (NaOH) may be used for cost efficiency.

Temperature and Time

  • Laboratory Scale : Reactions are typically conducted at room temperature (20–25°C) for 12–24 hours.

  • Industrial Scale : Elevated temperatures (40–60°C) reduce reaction times to 4–6 hours.

Purification and Characterization

Workup Procedure

Post-reaction, the mixture is subjected to:

  • Acid-Base Extraction : Dilute HCl removes unreacted amine, while the product remains in the organic phase.

  • Crystallization : The crude product is recrystallized from ethanol or ethyl acetate to achieve >95% purity.

Analytical Data

ParameterValueMethod
Melting Point128–130°CDSC
Purity≥98%HPLC
Yield75–85%Gravimetric

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities utilize continuous flow systems to enhance reproducibility and safety. Key advantages include:

  • Improved Heat Management : Mitigates exothermic risks during scaling.

  • Higher Throughput : Achieves kilogram-scale production in <8 hours.

Solvent Recovery

Ethanol and acetonitrile are recycled via distillation, reducing environmental impact and costs.

Challenges and Troubleshooting

Common Issues

  • By-Product Formation : Over-sulfonylation or dimerization occurs with excess sulfonyl chloride. Mitigated by stoichiometric control (1:1.05 amine:sulfonyl chloride ratio).

  • Low Solubility : Precipitation during reaction slows kinetics. Additives like dimethylacetamide (DMA) enhance solubility.

Yield Optimization

FactorOptimization StrategyYield Improvement
Base Concentration1.5 eq. K₂CO₃+10%
SolventAcetonitrile over DCM+8%
Temperature40°C with stirring+12%

Analyse Chemischer Reaktionen

Types of Reactions

1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group.

Wissenschaftliche Forschungsanwendungen

1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Piperazine Core

The target compound shares a piperazine scaffold with several analogs, but differences in substituents critically influence physicochemical properties and biological activity:

Compound Name Piperazine Substituents Key Structural Features Molecular Formula Reference
Target compound 4-Ethyl, 1-(4-Br-2-F-C₆H₃-SO₂) Bromo, fluoro, sulfonyl, ethyl C₁₂H₁₅BrFN₃O₂S
1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine 4-(4-Methylphenyl), 1-(4-Br-C₆H₄-SO₂) Bromo, methylphenyl, sulfonyl C₁₇H₁₈BrN₃O₂S
2-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}-N′-[(E)-(3-methylthienyl)methylene]acetohydrazide 4-Br-C₆H₄-SO₂, acetohydrazide side chain Bromo, thienyl, hydrazide C₁₉H₂₃BrN₆O₂S₂
Vardenafil (Levitra®) 4-Ethyl, complex heterocyclic sulfonyl Ethyl, imidazotriazinone, ethoxybenzene C₂₃H₃₂N₆O₄S

Key Observations :

  • Electron-Withdrawing Groups: The 4-bromo-2-fluorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to non-halogenated analogs like 1-(4-methylphenyl)sulfonyl derivatives .
  • Side Chain Modifications: The ethyl group on the piperazine ring (target compound) contrasts with the methylphenyl group in and the acetohydrazide in , affecting solubility and target binding. Vardenafil’s imidazotriazinone moiety underscores the importance of fused heterocycles for phosphodiesterase (PDE) inhibition .

Physicochemical Properties

  • Polarity : The sulfonyl group increases hydrophilicity, but bromo/fluoro substituents enhance lipid solubility.
  • Acid-Base Behavior : Piperazine’s basicity (pKa ~6.6 for similar compounds ) is reduced by electron-withdrawing sulfonyl groups, affecting protonation states under physiological conditions.

Biologische Aktivität

1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of therapeutic agents targeting various biological pathways.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name, which highlights the presence of a sulfonyl group attached to a piperazine ring substituted with a bromine and fluorine atom. The molecular formula is C11H14BrFN2O2SC_{11}H_{14}BrFN_2O_2S with a molecular weight of approximately 332.21 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of their activity. Additionally, the halogen substituents (bromine and fluorine) may enhance binding affinity and selectivity for certain receptors, making it a candidate for further pharmacological studies.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Inhibition of Acetylcholinesterase : Piperazine derivatives have shown potential as inhibitors of human acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease. The interactions at the peripheral anionic site and catalytic sites are significant for therapeutic applications .
  • BRD4 Inhibition : Some studies suggest that compounds with similar structures may act as inhibitors of BRD4, a protein implicated in cancer progression and inflammation. This activity is particularly relevant for developing targeted cancer therapies .

Research Findings

A variety of studies have explored the biological implications of piperazine derivatives, including:

  • Virtual Screening Studies : Molecular docking studies have demonstrated that piperazine derivatives can effectively bind to target proteins involved in neurological disorders and cancer, indicating their potential as therapeutic agents .
  • Synthesis and Characterization : The synthesis of this compound typically involves reactions between 4-bromo-2-fluorobenzenesulfonyl chloride and ethylpiperazine under basic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
  • Case Studies : In vitro studies have shown that certain piperazine derivatives can inhibit amyloid peptide aggregation, suggesting their role in neuroprotective strategies against Alzheimer's disease .

Data Table: Biological Activity Comparison

Compound NameActivity TypeReference
This compoundAcetylcholinesterase InhibitorVaradaraju et al., 2013
1-(1,4-benzodioxane-2-carbonyl) piperazinePotential Alzheimer's TreatmentVaradaraju et al., 2013
BRD4 Inhibiting CompoundsCancer TherapeuticsWO2021068755A1

Q & A

Q. What are the established synthetic routes for 1-[(4-Bromo-2-fluorophenyl)sulfonyl]-4-ethylpiperazine, and what reaction conditions are critical for high yield?

The compound is synthesized via nucleophilic substitution between 4-bromo-2-fluorobenzenesulfonyl chloride and 4-ethylpiperazine. A base like triethylamine in anhydrous dichloromethane (DCM) facilitates deprotonation and sulfonamide bond formation. Temperature control (0–25°C) and inert atmospheres minimize side reactions. Post-synthesis purification via flash chromatography or crystallization ensures >95% purity. Yield optimization requires stoichiometric precision and slow addition of reagents to prevent exothermic side reactions .

Q. How is the structural integrity and purity of the compound confirmed post-synthesis?

Spectroscopic methods are critical:

  • 1H/13C NMR verifies substituent positions and piperazine ring integrity.
  • Mass spectrometry (MS) confirms molecular weight (e.g., m/z 319.22).
  • HPLC assesses purity (>95%), while X-ray crystallography resolves crystal packing and stereochemistry in crystalline forms .

Q. What key physicochemical properties influence its reactivity in medicinal chemistry?

  • Electrophilicity : The sulfonyl group enables nucleophilic substitutions (e.g., with amines).
  • Halogen reactivity : Bromine supports cross-coupling (e.g., Suzuki-Miyaura).
  • Lipophilicity : LogP ~3.0 suggests moderate membrane permeability.
  • Thermal stability : Decomposes above 200°C, suitable for high-temperature reactions .

Q. What are its primary applications in drug discovery?

The compound serves as a:

  • Building block for piperazine-based kinase inhibitors.
  • Probe in receptor-binding assays (e.g., σ1 or 5-HT receptors).
  • Template for antimicrobial agents targeting bacterial enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent choice : Replace DCM with THF for safer large-scale reactions.
  • Catalysts : Pd(PPh3)4 enhances bromine substitution in cross-couplings.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Standardized assays : Use CLSI guidelines for MIC determinations to control variables like pH and nutrient media.
  • Comparative SAR studies : Test halogen-substituted analogs (e.g., Cl vs. Br) to isolate electronic effects.
  • Computational modeling : Molecular dynamics simulations predict binding modes to divergent targets (e.g., kinases vs. bacterial topoisomerases) .

Q. How does the compound interact with neurological targets like σ1 receptors?

  • Radioligand binding assays : Tritiated analogs quantify affinity (Ki values).
  • Mutagenesis : Replace key receptor residues (e.g., Tyr173) to validate hydrogen bonding with the sulfonyl group.
  • Functional assays : Measure cAMP modulation to classify agonist/antagonist profiles .

Q. What analytical challenges arise in quantifying the compound in biological matrices?

  • Matrix effects : Plasma proteins reduce LC-MS/MS sensitivity; mitigate using deuterated internal standards.
  • Low abundance : Solid-phase extraction (C18 cartridges) enriches the analyte.
  • Specificity : Tandem MS (MRM mode) distinguishes the compound from metabolites .

Q. How can selectivity in kinase inhibition be enhanced through structural modifications?

  • Substituent engineering : Introduce bulky groups (e.g., tert-butyl) to exploit allosteric pockets.
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target binding.
  • Co-crystallization : Resolve binding modes with Abl1 or EGFR to guide rational design .

Q. What role do electronic effects play in its reactivity in palladium-catalyzed couplings?

  • Hammett analysis : The sulfonyl group (σp ~0.93) accelerates oxidative addition to Pd(0).
  • Fluorine’s -I effect : Polarizes the C-Br bond, enhancing cross-coupling rates.
  • Piperazine’s donating effect : Stabilizes Pd intermediates, reducing catalyst loading .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.